5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt

Description

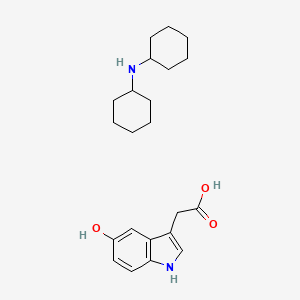

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt (CAS: 66866-39-5) is a chemical derivative of 5-hydroxyindole-3-acetic acid (5-HIAA, CAS: 54-16-0), a primary metabolite of serotonin. The compound is formed by combining 5-HIAA with dicyclohexylamine, resulting in the molecular formula C22H32N2O3 . This salt form is typically employed in research settings to enhance solubility in organic solvents or improve stability during storage and handling .

5-HIAA itself is a well-established biomarker for neuroendocrine tumors and serotonin metabolism studies .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSGTAJKGNSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Decarboxylation of 5-Hydroxytryptophan

5-Hydroxytryptophan, a precursor to serotonin, undergoes oxidative decarboxylation to yield 5-HIAA. The reaction is typically catalyzed by aromatic L-amino acid decarboxylase or via chemical oxidation using agents like potassium persulfate in acidic media. In a representative procedure, 5-hydroxytryptophan (10 mmol) is dissolved in 0.1 M HCl and treated with potassium persulfate (12 mmol) at 60°C for 6 hours. The mixture is neutralized with sodium bicarbonate, and 5-HIAA is extracted using ethyl acetate. Evaporation under reduced pressure yields a crude product, which is purified via recrystallization from ethanol-water (1:1 v/v).

Oxidation of Serotonin

Serotonin (5-hydroxytryptamine) is oxidized to 5-HIAA using monoamine oxidase (MAO) enzymes or chemical oxidants. In a laboratory-scale protocol, serotonin hydrochloride (5 mmol) is dissolved in phosphate buffer (pH 7.4) and treated with MAO-A (0.5 U/mg) at 37°C for 24 hours. The reaction is quenched with 10% trichloroacetic acid, and the supernatant is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to isolate 5-HIAA in 70–85% yield.

Formation of 5-Hydroxyindole-3-Acetic Acid Dicyclohexylammonium Salt

Salt Formation via Acid-Base Reaction

The free acid (5-HIAA) is reacted with dicyclohexylamine (DCHA) in a polar aprotic solvent. A method adapted from Montelukast sodium synthesis involves dissolving 5-HIAA (1 eq) in ethyl acetate (10 mL/g) and adding DCHA (1.05 eq) dropwise at 20–25°C. The mixture is stirred for 12–24 hours, during which the salt precipitates. n-Hexane (3 volumes) is added to complete precipitation, and the solid is filtered, washed with cold hexane, and dried under vacuum at 40°C. This method achieves yields of 85–92% with a purity >98% by HPLC.

Table 1. Optimization of Salt Formation Conditions

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Solvent | Ethyl acetate | Maximizes solubility of DCHA |

| Temperature | 20–25°C | Prevents decomposition |

| DCHA Equivalents | 1.05–1.10 | Minimizes residual free acid |

| Antisolvent | n-Hexane | Enhances crystallization |

Aqueous-Mediated Salt Formation

For scale-up, an aqueous-organic biphasic system is employed. 5-HIAA (1 eq) is dissolved in a mixture of water and isopropanol (3:1 v/v), and DCHA (1 eq) is added at 15–20°C. The pH is adjusted to 6.5–7.0 using acetic acid, and the mixture is stirred for 2 hours. The organic layer is separated, concentrated, and treated with tert-butyl methyl ether to precipitate the salt. This method offers a yield of 78–84% but requires additional washes to remove residual solvents.

Purification and Characterization

Recrystallization

Crude 5-HIAA-DCHA is recrystallized from a mixture of acetone and n-heptane (1:2 v/v). The solid is dissolved in warm acetone (50°C), filtered through activated carbon, and slowly cooled to 0°C. n-Heptane is added until cloudiness persists, and the crystals are isolated by filtration.

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 7.25 (d, J = 8.6 Hz, 1H), 6.85 (dd, J = 8.6, 2.2 Hz, 1H), 6.75 (d, J = 2.2 Hz, 1H), 3.52 (s, 2H, CH₂COO⁻), 2.80–2.95 (m, 2H, DCHA), 1.50–1.80 (m, 20H, DCHA cyclohexyl).

-

IR (KBr) : 3400 cm⁻¹ (O-H stretch), 1710 cm⁻¹ (C=O), 1580 cm⁻¹ (aromatic C=C).

-

HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water gradient).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Biomarker for Neuroendocrine Tumors

5-HIAA is primarily known as a biomarker for neuroendocrine tumors, particularly carcinoid tumors. Elevated levels of 5-HIAA in urine are indicative of these tumors, which secrete serotonin and its metabolites. This application is crucial for diagnosis and monitoring treatment efficacy.

Research on Serotonin Metabolism

The compound serves as an important internal standard in mass spectrometry for quantifying serotonin metabolism in biological samples. It aids researchers in understanding the serotonin pathway, which is implicated in various psychiatric disorders, including depression and anxiety.

Potential Antidepressant Properties

Research indicates that derivatives of 5-HIAA may exhibit antidepressant effects. For example, studies have shown that compounds related to 5-HIAA can enhance serotonergic activity, suggesting potential therapeutic applications in treating mood disorders .

Role in Autism and Other Disorders

Recent studies have associated altered levels of 5-HIAA with autism spectrum disorders (ASD) and chronic migraines. Investigating these correlations may yield insights into the neurobiological underpinnings of these conditions, potentially leading to new treatment strategies .

Data Table: Summary of Applications

Case Study 1: Neuroendocrine Tumors

A clinical study involving patients with suspected neuroendocrine tumors measured urinary levels of 5-HIAA. Results indicated that patients with confirmed tumors had significantly higher levels compared to healthy controls, supporting its use as a diagnostic marker .

Case Study 2: Serotonin Metabolism

In a study examining serotonin metabolism in rat brains, researchers utilized 5-HIAA as an internal standard during mass spectrometric analysis. The findings provided valuable insights into the metabolic pathways involving serotonin and its metabolites, highlighting the importance of accurate quantification .

Case Study 3: Autism Spectrum Disorders

Research exploring the link between serotonin levels and autism found that children diagnosed with ASD exhibited altered levels of 5-HIAA compared to neurotypical children. This study suggests that monitoring 5-HIAA could contribute to understanding the biochemical basis of ASD .

Mechanism of Action

The primary mechanism of action for 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt involves its role as a metabolite of serotonin. It is formed by the oxidative deamination of serotonin by monoamine oxidase, specifically the A isozyme . The compound is then cleared from the body through an active transport mechanism .

Comparison with Similar Compounds

5-Hydroxyindole-3-acetic Acid (5-HIAA; CAS: 54-16-0)

Structural and Functional Differences :

- Molecular Formula: C10H9NO3 (free acid) vs. C22H32N2O3 (salt form) .

- Solubility: The free acid is sparingly soluble in water but dissolves in polar organic solvents like methanol (often stabilized with BHT, as noted in certified reference materials) . The dicyclohexylammonium salt likely exhibits enhanced solubility in non-polar solvents due to the lipophilic dicyclohexylamine counterion .

- Applications: 5-HIAA is used directly as a urinary biomarker in clinical diagnostics , whereas the salt form is preferred in synthetic chemistry or as a reagent in ex vivo studies (e.g., placental perfusion models, similar to hyperforin dicyclohexylammonium salt) .

- Safety : The free acid is classified as acutely toxic (oral, dermal) and a skin/eye irritant . The salt’s safety profile is undocumented in the provided evidence but may inherit hazards from both 5-HIAA and dicyclohexylamine.

5-Hydroxyindole-3-acetic Acid-d5 (Deuterated Form; CAS: 81587-11-3)

Key Distinctions :

- Isotopic Labeling : Contains five deuterium atoms, making it a critical internal standard for LC-MS/MS quantification of 5-HIAA in biological matrices .

- Physical Properties : LogP = 1.5 (vs. unmeasured for the parent compound), with a molecular weight of 196.21 g/mol .

- Applications : Used exclusively in analytical workflows to ensure precision, unlike the dicyclohexylammonium salt, which serves broader synthetic or solubility-driven purposes .

Cyclohexylammonium Salts of Indole Derivatives

Examples :

- 5-Bromo-4-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt (CAS: Not provided) .

Comparison :

- Counterion Impact : Cyclohexylamine (single cyclohexyl group) vs. dicyclohexylamine (two cyclohexyl groups) may alter crystallinity, solubility, and stability. Dicyclohexylammonium salts generally offer greater lipophilicity .

- Utility : Cyclohexylammonium salts are common in enzyme substrates (e.g., X-Gluc in β-glucuronidase assays), whereas the dicyclohexylammonium salt of 5-HIAA is tailored for research requiring enhanced organic-phase solubility .

Hyperforin Dicyclohexylammonium Salt

Context : Used in placental perfusion studies .

Contrast :

- While sharing the dicyclohexylammonium counterion, hyperforin (a phloroglucinol derivative) and 5-HIAA differ fundamentally in biological activity. Hyperforin is associated with antidepressant mechanisms, whereas 5-HIAA is a serotonin metabolite .

- This highlights the versatility of dicyclohexylammonium salts in modifying diverse parent acids for research applications.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS Number | Molecular Formula | Key Applications | Solubility Profile |

|---|---|---|---|---|

| 5-HIAA Dicyclohexylammonium Salt | 66866-39-5 | C22H32N2O3 | Synthetic chemistry, solubility enhancement | Likely organic solvents |

| 5-HIAA (Free Acid) | 54-16-0 | C10H9NO3 | Clinical diagnostics, biomarker research | Methanol/water (with BHT) |

| 5-HIAA-d5 (Deuterated) | 81587-11-3 | C10H4D5NO3 | LC-MS/MS internal standard | Polar solvents |

| Hyperforin Dicyclohexylammonium Salt | Not provided | Not provided | Ex vivo placental studies | Organic solvents |

Research Findings and Implications

- Enhanced Solubility: The dicyclohexylammonium salt’s lipophilic counterion improves compatibility with organic phases, making it advantageous in synthetic protocols requiring non-aqueous conditions .

- Analytical Precision : Deuterated analogs like 5-HIAA-d5 are indispensable for minimizing matrix effects in mass spectrometry, whereas the salt form is less commonly used in direct quantification .

Biological Activity

5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt (5-HIAA-DCHA) is a derivative of serotonin, known for its various biological activities and implications in metabolic processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Overview of 5-Hydroxyindole-3-acetic Acid

5-Hydroxyindole-3-acetic acid (5-HIAA) is primarily recognized as a metabolite of serotonin (5-HT), playing a significant role in several physiological processes. The dicyclohexylammonium salt form enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

The biological activity of 5-HIAA-DCHA is largely attributed to its interaction with various receptors and enzymes involved in neurotransmission and metabolic pathways. The compound exhibits the following mechanisms:

- Serotonin Receptor Modulation : 5-HIAA influences serotonin receptor activity, particularly the 5-HT2A receptor, which is implicated in vascular smooth muscle cell proliferation and cardiovascular health .

- Metabolic Regulation : Elevated levels of 5-HIAA are associated with metabolic syndrome (MetS), indicating its role in lipid metabolism and insulin resistance .

3. Biological Activity and Case Studies

Recent studies have highlighted the significance of 5-HIAA in various biological contexts:

3.1 Metabolic Syndrome and Cardiovascular Health

A study involving 180 adults found that higher plasma concentrations of 5-HIAA correlated significantly with components of MetS, including central obesity, elevated triglycerides, and hypertension. The odds ratio for MetS was notably high among individuals with elevated 5-HIAA levels, suggesting a predictive relationship .

| Component | Correlation with 5-HIAA |

|---|---|

| Central Obesity | r = 0.415 |

| Systolic Blood Pressure | r = 0.374 |

| Diastolic Blood Pressure | r = 0.355 |

| HDL Cholesterol | r = -0.148 |

3.2 Neurotoxicity Studies

Research on neurotoxicity has shown that administration of methamphetamine significantly alters the levels of dopamine (DA) and its metabolites, including 5-HIAA. In baboon studies, increased doses of methamphetamine resulted in decreased striatal DA levels alongside changes in the binding potential of DA transporters, indicating potential neurotoxic effects mediated by alterations in serotonin metabolism .

4. Clinical Implications

The implications of elevated 5-HIAA levels extend to clinical settings:

- Cardiovascular Disease : The relationship between high plasma 5-HIAA concentrations and cardiovascular disease risk emphasizes the need for monitoring serotonin metabolites in patients with metabolic abnormalities .

- Psychiatric Disorders : Given its role as a serotonin metabolite, alterations in 5-HIAA levels may also be relevant in psychiatric conditions where serotonin dysregulation is observed.

5. Conclusion

The biological activity of this compound underscores its importance as a metabolic marker and therapeutic target. Its involvement in metabolic syndrome and potential neurotoxic effects highlights the need for further research to elucidate its mechanisms and therapeutic applications.

Q & A

Q. What methodological considerations are critical for synthesizing and stabilizing 5-hydroxyindole-3-acetic acid dicyclohexylammonium salt?

The dicyclohexylammonium salt form is preferred due to its enhanced crystallinity and stability compared to the free acid. Synthesis typically involves reacting 5-hydroxyindole-3-acetic acid with dicyclohexylamine in an organic solvent (e.g., methanol or ethanol), followed by crystallization. The salt’s stability under refrigeration (2–8°C) and inert atmospheres (argon/nitrogen) minimizes degradation, which is crucial for long-term storage .

Q. How can chromatographic separation of this compound from structurally similar metabolites (e.g., homovanillic acid) be optimized?

Column chromatography using diethylaminoethyl (DEAE) cellulose improves specificity. Salt concentration in the mobile phase must be carefully controlled: concentrations >0.3 mol/L reduce retention reproducibility, while gradients between 0.1–0.3 mol/L enhance resolution. Validation with deuterated internal standards (e.g., 5-hydroxyindole-3-acetic-2,2-d2 acid) ensures accurate quantification in biological matrices like urine .

Q. What analytical techniques are recommended for quantifying this compound in biomarker studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Solid-phase extraction (e.g., Oasis MAX 96-well plates) pre-concentrates the analyte, while Synergi C12 columns provide robust separation. Isotope-labeled analogs (e.g., D5 variants) correct for matrix effects and ionization efficiency .

Advanced Research Questions

Q. How should researchers design longitudinal studies to validate 5-hydroxyindole-3-acetic acid as a cancer biomarker, given conflicting cohort data?

Discrepancies in cancer association studies (e.g., colorectal vs. prostate cancer) may arise from variations in biospecimen handling, analytical methods, or confounding factors like microbiota composition. To address this:

Q. What mechanisms explain the compound’s dual role as a microbiota-associated metabolite and potential oncogenic modulator?

The compound originates from tryptophan metabolism by gut bacteria (e.g., Clostridium spp.) and host cells. In vitro models show it activates aryl hydrocarbon receptor (AhR) pathways, promoting immune tolerance in some cancers. However, conflicting data may arise from tissue-specific AhR isoform expression or microbial strain differences. Co-culture systems (human cell lines + bacterial monocultures) and metabolomic flux analysis can dissect these interactions .

Q. How can reproducibility challenges in metabolite-cancer association studies be mitigated?

Key strategies include:

- Reporting intraclass correlation coefficients (ICC) for biomarker measurements (e.g., ICC >0.7 indicates acceptable reproducibility).

- Using mixed-effects models to partition biological vs. technical variability.

- Publicly sharing raw chromatographic data and processing parameters to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.